Cas no 773869-30-0 (3-(5-methylfuran-2-yl)butanoic acid)

3-(5-Methylfuran-2-yl)butanoic acid is a furan derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features a butanoic acid chain linked to a 5-methylfuran ring, offering reactivity at both the carboxylic acid and aromatic positions. This compound is valued for its versatility in constructing more complex molecules, particularly in medicinal chemistry and flavor/fragrance industries. The methylfuran moiety contributes to its stability and distinct electronic properties, while the carboxylic acid group enables further functionalization via esterification, amidation, or other derivatization reactions. Its well-defined structure ensures consistent performance in synthetic applications. The compound is typically handled under standard laboratory conditions, with appropriate precautions for carboxylic acid handling.
3-(5-methylfuran-2-yl)butanoic acid structure
773869-30-0 structure
Product name:3-(5-methylfuran-2-yl)butanoic acid
CAS No:773869-30-0
MF:C9H12O3
MW:168.189783096313
CID:6612301
PubChem ID:43211319

3-(5-methylfuran-2-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(5-methylfuran-2-yl)butanoic acid
    • AKOS009219332
    • 773869-30-0
    • EN300-1244389
    • Inchi: 1S/C9H12O3/c1-6(5-9(10)11)8-4-3-7(2)12-8/h3-4,6H,5H2,1-2H3,(H,10,11)
    • InChI Key: DMMGHZBLNRLHRW-UHFFFAOYSA-N
    • SMILES: O1C(C)=CC=C1C(C)CC(=O)O

Computed Properties

  • Exact Mass: 168.078644241g/mol
  • Monoisotopic Mass: 168.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 50.4Ų

3-(5-methylfuran-2-yl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1244389-500mg
3-(5-methylfuran-2-yl)butanoic acid
773869-30-0
500mg
$535.0 2023-10-02
Enamine
EN300-1244389-50mg
3-(5-methylfuran-2-yl)butanoic acid
773869-30-0
50mg
$468.0 2023-10-02
Enamine
EN300-1244389-1000mg
3-(5-methylfuran-2-yl)butanoic acid
773869-30-0
1000mg
$557.0 2023-10-02
Enamine
EN300-1244389-2500mg
3-(5-methylfuran-2-yl)butanoic acid
773869-30-0
2500mg
$1089.0 2023-10-02
Enamine
EN300-1244389-100mg
3-(5-methylfuran-2-yl)butanoic acid
773869-30-0
100mg
$490.0 2023-10-02
Enamine
EN300-1244389-5000mg
3-(5-methylfuran-2-yl)butanoic acid
773869-30-0
5000mg
$1614.0 2023-10-02
Enamine
EN300-1244389-1.0g
3-(5-methylfuran-2-yl)butanoic acid
773869-30-0
1g
$0.0 2023-06-08
Enamine
EN300-1244389-10000mg
3-(5-methylfuran-2-yl)butanoic acid
773869-30-0
10000mg
$2393.0 2023-10-02
Enamine
EN300-1244389-250mg
3-(5-methylfuran-2-yl)butanoic acid
773869-30-0
250mg
$513.0 2023-10-02

Additional information on 3-(5-methylfuran-2-yl)butanoic acid

3-(5-Methylfuran-2-yl)Butanoic Acid (CAS No. 773869-30-0): A Comprehensive Overview

3-(5-Methylfuran-2-yl)Butanoic Acid, also known by its CAS registry number 773869-30-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure featuring a furan ring substituted with a methyl group and a butanoic acid chain, has garnered attention due to its potential applications in drug development and as a building block in organic synthesis.

The chemical structure of 3-(5-Methylfuran-2-yl)Butanoic Acid consists of a five-membered furan ring with a methyl substituent at the 5-position and a butanoic acid group attached at the 2-position. This arrangement imparts the molecule with distinct electronic and steric properties, making it a versatile compound for various chemical transformations. Recent studies have explored its role in medicinal chemistry, particularly in the design of bioactive molecules targeting specific therapeutic areas such as inflammation, neurodegenerative diseases, and cancer.

One of the most promising aspects of 773869-30-0 is its potential as a lead compound in drug discovery. Researchers have investigated its ability to modulate key biological pathways, including those involving protein kinases and transcription factors. For instance, a study published in 2023 demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinase enzymes, which are implicated in cancer progression.

In addition to its pharmacological applications, 3-(5-Methylfuran-2-yl)Butanoic Acid has been utilized as an intermediate in the synthesis of more complex molecules. Its reactivity under various conditions makes it a valuable starting material for constructing heterocyclic frameworks, which are essential components of many pharmaceutical agents.

From a synthetic perspective, the preparation of 773869-30-0 involves multi-step reactions that highlight the importance of stereocontrol and regioselectivity. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of this compound with high enantiomeric excess, which is critical for its application in chiral drug development.

The physical properties of 773869-30-0, including its melting point, solubility, and stability under different conditions, have been thoroughly characterized to facilitate its use in various experimental setups. These properties not only aid in its handling during synthesis but also inform its potential for formulation into drug delivery systems.

In conclusion, 3-(5-Methylfuran-2-yl)Butanoic Acid (CAS No. 773869-30-0) stands as a testament to the ongoing innovation in organic chemistry and pharmacology. Its unique structure, coupled with recent advances in synthetic methodologies and biological applications, positions it as a key player in the development of novel therapeutic agents and chemical building blocks.

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